molecular formula C22H18ClNOS B14193662 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-50-4

3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B14193662
CAS No.: 919083-50-4
M. Wt: 379.9 g/mol
InChI Key: LMDRDTZELJFFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is an organic compound that features a complex structure with a phenylsulfanyl group and a chloro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

919083-50-4

Molecular Formula

C22H18ClNOS

Molecular Weight

379.9 g/mol

IUPAC Name

3-(4-chloro-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H18ClNOS/c1-16(14-21(25)17-8-4-2-5-9-17)24-20-13-12-18(23)15-22(20)26-19-10-6-3-7-11-19/h2-15,24H,1H3

InChI Key

LMDRDTZELJFFFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.